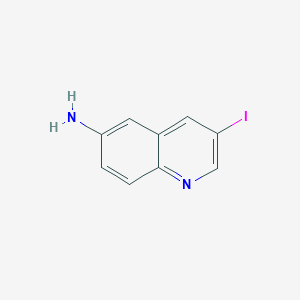

3-Iodoquinolin-6-amine

Description

3-Iodoquinolin-6-amine (C₉H₇IN₂, molecular weight 284.07 g/mol) is a halogenated quinoline derivative featuring an iodine atom at the 3-position and an amine group at the 6-position of the quinoline scaffold. This compound is primarily used in medicinal chemistry and materials science as a versatile intermediate for synthesizing pharmacologically active molecules or ligands for metal coordination . Its iodine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

3-iodoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDACOUVNQXGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-6-amine typically involves the iodination of quinoline derivatives. One common method is the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . This reaction is regioselective and provides good yields of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions using molecular iodine or other iodine sources, followed by purification processes to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinolin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Molecular Iodine: Used for iodination reactions.

Grignard Reagents: Used for substitution reactions.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through substitution reactions.

Nitroquinoline Derivatives: Formed through oxidation reactions.

Complex Aromatic Compounds: Formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3-Iodoquinolin-6-amine has been investigated for its potential as an anticancer agent. Quinoline derivatives are known to exhibit various biological activities, including antitumor effects. The compound's structure allows for interaction with multiple biological targets, making it a candidate for drug development against various cancer types.

Case Study: Inhibition of PI3Kα

Recent studies have shown that quinoline derivatives can inhibit the phosphatidylinositol 3-kinase alpha (PI3Kα), a key player in cancer cell proliferation. One study demonstrated that derivatives of quinolin-6-amine exhibited significant antiproliferative activity against human colorectal cancer cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Quinoline derivatives, including this compound, have been recognized for their antimicrobial properties. They are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell function or inhibition of essential enzymes.

Data Table: Antimicrobial Efficacy

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 20 |

| This compound | Staphylococcus aureus | 18 |

Synthesis and Chemical Applications

Building Block in Organic Synthesis

This compound serves as a critical building block in the synthesis of more complex organic molecules. Its iodo group allows for further functionalization through various coupling reactions, such as Suzuki coupling and Buchwald-Hartwig amination.

Synthetic Routes and Applications

Research has highlighted efficient synthetic routes using this compound to produce diverse derivatives that can be explored for biological activities . These derivatives have potential applications in drug design and material science.

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various targets involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to metabolic syndrome and inflammation .

Case Study: Enzyme Targeting

A study involving the synthesis of 6-glyoxylamidoquinoline derivatives derived from this compound demonstrated significant inhibition of specific enzymes related to metabolic disorders, showcasing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Iodoquinolin-6-amine and its derivatives involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Quinolines

6-Iodo-3-methylquinolin-4-amine (CAS 1146298-65-8)

- Structure : Features a methyl group at the 3-position and iodine at the 6-position, with an amine at the 4-position.

- Synthesis : Robust routes involving iodination and amination steps are reported, enabling rapid library development for drug discovery .

8-Chloro-6-iodoquinolin-3-amine (CAS 2092597-27-6)

- Structure: Combines iodine (6-position) and chlorine (8-position) on the quinoline core.

- Reactivity: The chlorine atom may facilitate additional substitution reactions (e.g., SNAr), unlike 3-Iodoquinolin-6-amine, which is more suited for metal-catalyzed couplings.

3-Fluoroquinolin-6-amine (CAS 1820618-15-2)

- Structure : Fluorine replaces iodine at the 3-position.

- Applications : Fluorine’s small size improves bioavailability, making it preferable in drug design compared to bulkier iodine.

Heterocyclic Analogues: Quinoxaline Derivatives

3-Chloroquinoxalin-6-amine (CAS 166402-16-0)

- Structure: A quinoxaline derivative with chlorine at the 3-position and amine at the 6-position.

- Synthesis: Prepared via nucleophilic aromatic substitution of chloroquinoxaline precursors .

- Key Differences: Quinoxaline’s dual nitrogen atoms increase π-electron deficiency, enhancing reactivity in electrophilic substitutions compared to quinoline-based compounds.

Nitro-Substituted Analogues

6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ15)

- Structure : Nitro group at the 3-position, with methoxy and benzyloxy substituents.

- Synthesis : Achieved in 94% yield using 4-ethoxybenzenamine under optimized conditions .

- Properties : Melting point 211°C; characterized by ¹H NMR (DMSO-d₆: δ 9.77 ppm) and HR-MS .

- Applications: Nitro groups are redox-active, useful in prodrug design, unlike the inert iodine in this compound.

Bromo-Substituted Analogues

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Structure : Bromine at the 6-position and a difluoromethylphenyl group at the 4-amine.

- Synthesis : Efficient methodology for library synthesis, leveraging bromine’s balance of reactivity and stability .

- Advantages : Bromine’s moderate electronegativity allows for versatile cross-coupling, whereas iodine’s size may complicate regioselectivity.

Table 1. Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| This compound | 284.07 | Not reported | I (3), NH₂ (6) |

| 3-Fluoroquinolin-6-amine | 162.17 | Not reported | F (3), NH₂ (6) |

| NQ15 | 445.16 | 211 | NO₂ (3), OCH₃ (7), OCH₂Ph (6) |

| 3-Chloroquinoxalin-6-amine | 179.61 | Not reported | Cl (3), NH₂ (6) |

Biological Activity

3-Iodoquinolin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the iodine atom at the 3-position is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth effectively, with some compounds demonstrating IC50 values in the micromolar range against various pathogens .

2. Anticancer Potential

Quinoline derivatives are recognized for their anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition could lead to reduced tumor growth and enhanced apoptosis in malignant cells .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Compounds within this class have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses. This property positions them as potential therapeutic agents for inflammatory diseases .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of quinoline derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in A549 lung cancer cells, indicating its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results showed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- EGFR Inhibition : By inhibiting EGFR autophosphorylation, this compound may disrupt signaling pathways that promote cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Inflammatory Mediators : The compound may downregulate the production of pro-inflammatory cytokines like TNF-α, thereby mitigating inflammation.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.